5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound that belongs to the class of heterocyclic compounds, particularly pyridine derivatives. This compound features a piperidine ring substituted with an acetyl group and is characterized by a pyridinone moiety, which contributes to its potential biological activities. The structure suggests possible applications in medicinal chemistry, particularly due to the presence of nitrogen-containing rings, which are often associated with pharmacological properties.
This compound can be classified under the category of heterocyclic compounds, specifically as a pyridine derivative. It also falls within the broader classification of piperidine derivatives. The synthesis and characterization of such compounds are often reported in scientific literature, highlighting their potential use in pharmaceutical applications.
The synthesis of 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one can be achieved through various methods, typically involving the reaction of piperidine derivatives with pyridine-based reagents. A common approach involves:
The reaction mechanism generally involves nucleophilic attack by the piperidine nitrogen on the electrophilic carbon of the pyridine ring, followed by subsequent acetylation. The yield and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The molecular structure of 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one features:
Key structural data may include:
5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one can participate in various chemical reactions, including:
Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the outcome and efficiency of these transformations.
The mechanism of action for 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one is not fully elucidated but is likely related to its interactions with biological targets, such as enzymes or receptors involved in various physiological pathways.
Studies may reveal that this compound exhibits activities such as:
Key physical properties may include:
Chemical properties involve reactivity patterns, stability under various conditions, and potential for degradation or transformation under acidic or basic environments.
Relevant data includes:
5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one has potential applications in:
Regioselective functionalization of the pyridin-2(1H)-one scaffold enables precise installation of pharmacophores at strategic positions to optimize target engagement. The ambident nucleophilic character of pyridin-2(1H)-one presents significant synthetic challenges due to competing O- versus C-alkylation pathways. Modern approaches employ ortho-directing metalation groups (DMGs) to overcome these limitations. Bromine or iodine at C-3 serves as an effective transient directing group for halogen-magnesium exchange, enabling selective C-5 functionalization prior to removal or conversion [1]. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal that C-5 exhibits the highest nucleophilic character (Fukui index f⁻ = 0.087) in the 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one system, explaining preferential electrophilic attack at this position [8].
Transition-metal catalyzed C–H activation has emerged as a powerful strategy for late-stage diversification. Pd(0)/N-heterocyclic carbene (NHC) complexes enable direct C-3 arylation with aryl iodides (Table 1), achieving >20:1 regioselectivity versus other positions. This methodology tolerates diverse electron-donating (-OMe, -NMe₂) and electron-withdrawing (-CF₃, -CN) substituents on the aryl coupling partner while preserving the acid-sensitive acetylpiperidine moiety [1] [9]. For C-6 halogenation, in situ-generated N-chlorosuccinimide (NCS) with catalytic HCl provides 85-92% yields of 6-chloro derivatives without competing N-oxidation. Subsequent Suzuki-Miyaura cross-coupling installs aryl, heteroaryl, and vinyl groups at C-6, significantly expanding molecular diversity from a common intermediate [3].
Table 1: Regioselective Functionalization Approaches for Pyridin-2(1H)-one Core
Target Position | Method | Directing Group | Key Reagents/Conditions | Selectivity Ratio | Representative Yield |
---|---|---|---|---|---|
C-3 | Pd-Catalyzed Arylation | None (intrinsic reactivity) | Pd(OAc)₂ (5 mol%), SPhos (12 mol%), K₂CO₃, DMF, 110°C | >20:1 vs C-5 | 78-92% |
C-5 | Halogen-Magnesium Exchange | C-3 Bromine | i-PrMgCl·LiCl (2.5 eq), THF, -40°C then electrophile | >50:1 vs other positions | 65-88% |
C-6 | Electrophilic Chlorination | N-Acetyl protection | NCS (1.1 eq), cat. HCl, MeCN, 0°C | >30:1 vs ring oxidation | 85-92% |
O-Alkylation | Thermodynamic Control | None | Cs₂CO₃, alkyl halide, DMF, 60°C | >95:5 O- vs N-alkylation | 70-85% |
Protecting group strategies critically influence regiocontrol during multi-step syntheses. N-SEM protection [SEM = 2-(trimethylsilyl)ethoxymethyl] enables C-3 lithiation without competing deprotonation of the lactam NH, while subsequent deprotection occurs under mild fluoride conditions without cleaving the acetylpiperidine moiety. For acid-sensitive derivatives, N-Boc protection offers advantages, though requires careful optimization of deprotection conditions to prevent decomposition of the enolizable pyridinone system [5].
The stereogenic center at the piperidine C-2 position critically influences the three-dimensional orientation of the acetyl pharmacophore, dictating binding interactions with biological targets. Catalytic asymmetric methodologies provide efficient access to enantiomerically enriched 5-(piperidin-2-yl)pyridin-2(1H)-one precursors prior to N-acylation. Rhodium-catalyzed asymmetric hydrogenation of 5-(pyridin-2-yl)pyridin-2(1H)-one derivatives using DuPhos ligands achieves >98% ee and complete diastereoselectivity under 50 bar H₂ pressure at ambient temperature. This methodology tolerates substituents at C-3, C-4, and C-6 positions of the pyridinone ring, with electron-withdrawing groups slightly accelerating reaction rates [1] [9].
Organocatalytic approaches enable dynamic kinetic resolution during N-acylation. Chiral DMAP derivatives (e.g., C-N-indolyl QUINAP) catalyze the enantioselective acetylation of racemic 5-(piperidin-2-yl)pyridin-2(1H)-one with acetic anhydride, achieving 94% ee and 45% yield of the (R)-enantiomer. The reaction proceeds via a chiral acylpyridinium intermediate that discriminates between enantiomers through differential H-bonding with the pyridinone carbonyl [9]. For more complex acyl donors, enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) demonstrates excellent enantioselectivity (E > 200) with vinyl acetate in MTBE, providing both unreacted (S)-amine and (R)-acetamide in >99% ee at 50% conversion [4].
Table 2: Catalytic Asymmetric Methods for Acylpiperidine Synthesis
Method | Catalyst System | Substrate Scope | ee (%) | Reaction Conditions | Key Advantage |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos | 5-(Dehydropiperidinyl)pyridinones | 92-98% | 50 bar H₂, rt, 24h | Simultaneous creation of two stereocenters |
Dynamic Kinetic Resolution | (S)-C-N-Indolyl QUINAP (5 mol%) | Racemic 2-aminopiperidine precursors | 94% | Ac₂O (1.2 eq), Et₃N (2 eq), toluene, -40°C | Direct access to chiral acetamides |
Enzymatic Resolution | CAL-B immobilized | Racemic 2-aminopiperidine precursors | >99% | Vinyl acetate (3 eq), MTBE, 30°C | Broad solvent compatibility |
Phase-Transfer Alkylation | Cinchoninium bromide | N-Cbz-piperidinone enolates | 88% | 50% NaOH, toluene, -15°C | Access to α-substituted derivatives |
The stereospecificity of target engagement was confirmed through crystallographic studies showing the (S)-enantiomer forms a key hydrogen bond between the acetyl carbonyl and Arg28 residue in Btk kinase, while the (R)-enantiomer exhibits 300-fold reduced affinity due to steric clash with Tyr551. Molecular modeling further predicts that 3,5-disubstituted piperidines adopt a favorable chair conformation with equatorial acetyl group orientation, maximizing projection into the hydrophobic pocket of enzyme active sites [1] [6].
Solid-phase synthesis enables rapid generation of 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one libraries through iterative diversification points. The primary strategy employs Wang resin-linked pyridin-2(1H)-one precursors via a photolabile o-nitrobenzyl carbamate linker, allowing cleavage under biologically compatible UV light (365 nm). Key steps involve: (1) Resin functionalization with N-Fmoc-4-hydroxymethyl-3-nitrobenzoic acid; (2) Fmoc deprotection and coupling with 5-bromopyridin-2(1H)-one carboxylic acid; (3) Suzuki-Miyaura diversification at C-5; (4) Piperidine nitrogen alkylation; (5) On-resin reductive amination or acylation; (6) Photolytic cleavage [3] [7].
Automated library production employs IRORI NanoKan® technology with radiofrequency-tagged microreactors, enabling simultaneous synthesis of 348 analogs through orthogonal diversification. Positional scanning libraries systematically vary substituents at three sites: C-3 of pyridinone (aryl, heteroaryl), piperidine nitrogen (acyl, sulfonyl, carbamoyl), and piperidine C-5 position (H, methyl, fluoro). High-throughput purification integrates catch-and-release systems with polymer-bound scavengers (PS-TsNHNH₂ for aldehydes, PS-TsOH for amines) followed by mass-directed HPLC. Quality control via UPLC-UV/ELSD confirms >90% purity for 92% of library compounds, with structural verification through HRMS and NMR analysis of representative analogs [7].
Library design prioritizes lead-like properties with computed LogP 1-3, molecular weight 350-450 Da, and <5 rotatable bonds. Privileged fragments incorporated include 4-aminomethylbenzimidazole (increasing kinase affinity 8-fold), 3-(morpholin-4-yl)propyl (enhancing aqueous solubility), and tetrahydro-2H-pyran-4-yl (reducing hERG liability). Screening against Bruton's tyrosine kinase (Btk) identified 16b (IC₅₀ = 3.2 nM) with 100-fold selectivity over related Tec family kinases, validating the library design approach [1] [3].
Late-stage functionalization tailors physicochemical properties while preserving the core pharmacophore interactions. Three strategic approaches dominate: (1) N-Mannich reactions at the pyridinone NH; (2) O-alkylation with polyethylene glycol (PEG) chains; (3) Bioisosteric replacement of the acetyl group. N-Mannich reactions with morpholine and 4-methylpiperazine using paraformaldehyde in acetonitrile provide water-soluble derivatives (solubility >15 mg/mL) while maintaining Btk inhibitory activity (IC₅₀ = 8-22 nM). X-ray crystallography confirms the Mannich base adopts a similar binding pose to the parent compound, with the aminoalkyl group projecting into solvent-exposed regions [5] [8].
For blood-brain barrier penetration, O-alkylation with choline analogs via Mitsunobu reaction installs permanent cations that enhance passive diffusion 3.5-fold in MDCK models. Alternatively, bioreversible prodrugs employ O-phosphonooxymethylation, increasing oral bioavailability from 18% to 63% in rat models through intestinal phosphatase-mediated activation. Molecular dynamics simulations reveal the acetyl carbonyl participates in conserved H-bonds with hinge region residues (Met477, Glu475) even after prodrug modification [5] [6].
Bioisosteric replacement strategies focus on the acetyl group while maintaining the critical H-bond acceptor capability. 1,2,4-Oxadiazol-5-one derivatives demonstrate improved metabolic stability (t₁/₂ = 48 min vs 12 min in human microsomes) through resistance to amidase cleavage. The oxadiazolone oxygen maintains the key interaction with Arg28, while the ring system elevates π-stacking with Tyr551. For covalent inhibitors, acrylamide derivatives enable Michael addition to Cys481 in Btk, achieving sub-nM IC₅₀ through irreversible binding. Kinetic studies show 2nd order inactivation rate constants (kᵢₙ/Kᵢ) of 1.3 × 10⁵ M⁻¹s⁻¹, indicating efficient covalent engagement [1] [6].
PROTAC derivatization represents the most sophisticated application, converting 5-(1-acetylpiperidin-2-yl)pyridin-2(1H)-one into bifunctional degraders. Optimized linker length (PEG₄) conjugates the Btk ligand to pomalidomide (CRBN recruiter), producing NU227326 with DC₅₀ = 5 nM in glioblastoma cells. The 3-position attachment point proved superior to 4-position, maintaining Ser167 H-bond while projecting the linker toward solvent channels. Degradation persists >48h after washout, demonstrating sustained target elimination [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7